Isobutyl methacrylate
Overview
Description
Isobutyl methacrylate is an organic compound with the chemical formula C8H14O2 . It is a colorless liquid that is used primarily as a monomer in the production of polymers. This compound is known for its high reactivity and is commonly used in the synthesis of various acrylic resins, adhesives, and coatings .
Mechanism of Action
Target of Action
Isobutyl methacrylate (IBMA) is primarily used as a monomer in the synthesis of polymers . It doesn’t have a specific biological target, but rather, its utility lies in its ability to form polymers with specific properties. These polymers can then be used in a variety of applications, including the production of resins, plastics, coatings, adhesives, lubricant additives, dental materials, fiber treatment agents, and paper coating agents .
Mode of Action
IBMA undergoes polymerization, a process in which small molecules (monomers) chemically combine to form a large, chain-like molecule (polymer) . The polymerization of IBMA can be initiated by heat, light, or a chemical catalyst . The resulting polymers have properties that make them useful in various industrial applications .
Pharmacokinetics
It’s known that ibma is a volatile compound with a boiling point of 155°c . This suggests that if it were to enter the body, it could potentially be exhaled or metabolized and excreted.
Result of Action
The primary result of IBMA’s action is the formation of polymers with specific properties. These polymers can be tailored to have a wide range of characteristics, such as flexibility, durability, and resistance to heat and chemicals . In a biological context, exposure to IBMA can cause irritation to the skin, eyes, and respiratory system .
Action Environment
The polymerization of IBMA can be influenced by various environmental factors. For example, the presence of heat, light, or a chemical catalyst can initiate the polymerization process . Additionally, the stability and efficacy of IBMA can be affected by storage conditions. It should be stored in a cool place, with a temperature less than 10°C, and away from fire . Long-term storage and transportation require the addition of an inhibitor to prevent premature polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl methacrylate is typically synthesized through the esterification of methacrylic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: On an industrial scale, this compound is produced using the acetone cyanohydrin process. This involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with isobutanol to produce this compound .
Types of Reactions:
Polymerization: this compound readily undergoes polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.
Esterification: Reacts with acids to form esters and alcohols.
Oxidation: Can be oxidized to form methacrylic acid derivatives.
Common Reagents and Conditions:
Catalysts: Sulfuric acid for esterification.
Oxidizing Agents: Strong oxidizing acids for oxidation reactions.
Major Products:
Poly(this compound): Used in coatings and adhesives.
Methacrylic Acid Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Isobutyl methacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in the production of dental materials and medical adhesives.
Industry: Used in the manufacture of coatings, adhesives, and resins for various industrial applications.
Comparison with Similar Compounds
Methyl Methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl Methacrylate: Utilized in the synthesis of poly(ethyl methacrylate), which has applications in coatings and adhesives.
Butyl Methacrylate: Employed in the production of poly(butyl methacrylate), known for its flexibility and impact resistance.
Uniqueness of Isobutyl Methacrylate: this compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its polymerization characteristics also allow for the creation of materials with specific mechanical and chemical properties .
Properties
IUPAC Name |
2-methylpropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMACXVDVNRZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Record name | ISOBUTYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-15-8 | |
Record name | Poly(isobutyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3025461 | |
Record name | Isobutyl methacrylate | |
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Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline] | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |
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Boiling Point |
311 °F at 760 mmHg (NTP, 1992), 155 °C | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Flash Point |
120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup) | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Solubility |
Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Density |
0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Vapor Pressure |
3.63 [mmHg], 3.63 mm Hg at 25 °C | |
Record name | 2-Methylpropyl methacrylate | |
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Impurities |
Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |
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Color/Form |
Liquid | |
CAS No. |
97-86-9, 9011-15-8 | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl methacrylate | |
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Record name | ISOBUTYL METHACRYLATE | |
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Melting Point |
Freezing pt: -61 °C | |
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Retrosynthesis Analysis
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